

# A Comprehensive Technical Guide to Dibenzylamine-d10

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## Compound of Interest

Compound Name: Dibenzylamine-d10

Cat. No.: B592465

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This technical guide provides essential information on **Dibenzylamine-d10**, a deuterated analog of Dibenzylamine. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for various applications such as mass spectrometry, pharmacokinetic studies, and as internal standards in analytical chemistry.

## Physicochemical Properties

**Dibenzylamine-d10** is a stable, isotopically labeled form of dibenzylamine where ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, which is a key characteristic for its use in mass-based analytical methods.

### Data Presentation: Quantitative Data Summary

The table below summarizes the key quantitative data for **Dibenzylamine-d10**.

Parameter	Value	Reference
CAS Number	923282-09-1	[1]
Molecular Formula	C <sub>14</sub> D <sub>10</sub> H <sub>5</sub> N	[1]
Molecular Weight	207.337 g/mol	[1]
Accurate Mass	207.183 Da	[1]

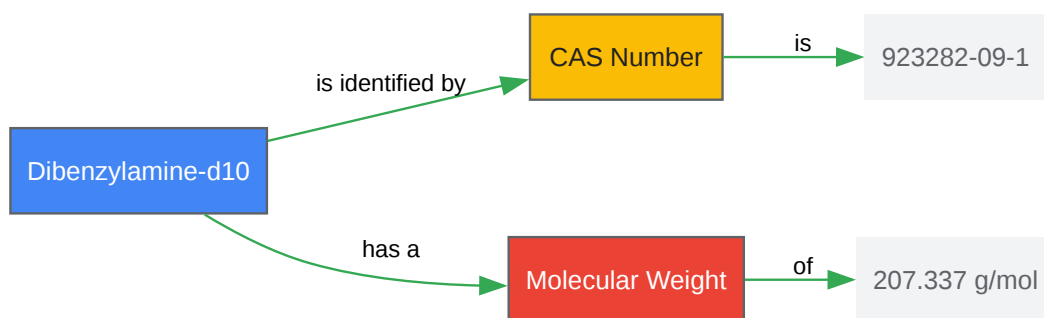
## Experimental Protocols

While specific experimental protocols are highly dependent on the application, the use of **Dibenzylamine-d10** as an internal standard in a quantitative mass spectrometry assay generally follows these steps:

- **Standard Preparation:** A stock solution of **Dibenzylamine-d10** is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration. A series of working standard solutions are then prepared by diluting the stock solution.
- **Sample Preparation:** The biological matrix (e.g., plasma, urine) or environmental sample is prepared to extract the analyte of interest (unlabeled Dibenzylamine) and the internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- **Internal Standard Spiking:** A known amount of the **Dibenzylamine-d10** internal standard solution is added to all samples, calibration standards, and quality control samples.
- **LC-MS/MS Analysis:** The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to separate the analyte and internal standard from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and **Dibenzylamine-d10**.
- **Quantification:** The peak area ratio of the analyte to the internal standard is calculated for all samples. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

## Logical Relationships

The following diagram illustrates the fundamental relationship between the chemical compound, its unique identifier (CAS number), and its physical property (molecular weight).



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Caption: Relationship between **Dibenzylamine-d10**, its CAS number, and molecular weight.

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## References

- 1. Dibenzylamine-d10 | CAS 923282-09-1 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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